1-((Tetrahydrofuran-2-yl)methyl)azetidin-3-ol is a chemical compound characterized by the presence of an azetidine ring, which is a four-membered saturated heterocyclic structure containing nitrogen. This compound features a tetrahydrofuran moiety, contributing to its unique properties and potential applications in various fields, particularly in medicinal chemistry.
1-((Tetrahydrofuran-2-yl)methyl)azetidin-3-ol is classified under azetidines, which are a subclass of nitrogen-containing heterocycles. The compound can be synthesized from commercially available starting materials through various chemical reactions, making it accessible for research and development purposes. Its structural complexity allows for diverse functionalization, which is advantageous in the synthesis of biologically active molecules.
The synthesis of 1-((Tetrahydrofuran-2-yl)methyl)azetidin-3-ol can be achieved through several methods, often involving the use of tetrahydrofuran as a solvent or reactant. One approach involves the regioselective reaction of tetrahydrofuran derivatives with azetidine precursors. For instance, the reaction can be performed using lithium diisopropylamide as a base in tetrahydrofuran at low temperatures to facilitate the formation of the azetidine structure from epoxides or other suitable starting materials .
The process typically includes:
The molecular formula for 1-((Tetrahydrofuran-2-yl)methyl)azetidin-3-ol is C₉H₁₃NO₂, indicating it contains nine carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and two oxygen atoms.
The three-dimensional arrangement of atoms can be elucidated using techniques such as nuclear magnetic resonance spectroscopy or X-ray crystallography, providing insights into its stereochemistry.
1-((Tetrahydrofuran-2-yl)methyl)azetidin-3-ol can undergo various chemical reactions typical of azetidines and alcohols:
These reactions can be facilitated by adjusting reaction conditions such as temperature, solvent choice, and catalysts .
The mechanism of action for 1-((Tetrahydrofuran-2-yl)methyl)azetidin-3-ol primarily relates to its interactions at the molecular level with biological targets. The azetidine ring may facilitate binding to specific receptors or enzymes due to its conformational flexibility.
In medicinal chemistry contexts, compounds like this may exhibit activity by:
Quantitative structure–activity relationship studies could provide valuable data on how structural variations affect biological activity.
Characterization techniques such as infrared spectroscopy and mass spectrometry provide additional insights into its physical properties .
1-((Tetrahydrofuran-2-yl)methyl)azetidin-3-ol has potential applications in:
The strategic integration of nitrogen- and oxygen-containing heterocycles represents a frontier in rational drug design, exemplified by the hybrid structure 1-((tetrahydrofuran-2-yl)methyl)azetidin-3-ol. This compound combines two pharmacologically significant motifs: the conformationally constrained azetidine ring and the tetrahydrofuran (THF) moiety. The molecular architecture positions the 3-hydroxyazetidine pharmacophore—a proven ligand for biological targets—adjacent to a chiral, lipophilic tetrahydrofuran unit that modulates physicochemical properties and target engagement. As synthetic methodologies advance, such hybrid scaffolds overcome historical limitations in azetidine accessibility, enabling exploration of their three-dimensional complexity against biologically relevant targets. This review examines the synergistic potential of these structural components through their historical context, pharmacological roles, and emerging applications in drug discovery paradigms [2] [7] [8].
The azetidine ring (four-membered nitrogen heterocycle) has evolved from a synthetic curiosity to a privileged scaffold in medicinal chemistry, driven by its distinct physicochemical and pharmacological properties:
Conformational Constraints: The high ring strain (approximately 25 kcal/mol) and puckered conformation of azetidine impose specific torsion angles on substituents, enhancing selectivity for biological targets. This contrasts with more flexible acyclic amines or larger saturated heterocycles. For example, azetidine-3-carboxylic acid derivatives demonstrate potent GABA reuptake inhibition due to optimal positioning of the carboxylic acid group relative to the nitrogen atom [7].
Metabolic Stability: Azetidines exhibit superior metabolic stability compared to pyrrolidines and piperidines due to decreased susceptibility to oxidative metabolism. The ring strain impedes cytochrome P450-mediated oxidation at the α-carbon, reducing first-pass metabolism. This property is exploited in CNS-targeted agents where blood-brain barrier penetration is essential [7] [10].
Synthetic Evolution: Early synthetic routes to azetidines were limited to low-yielding processes like the Gabriel–Cromwell reaction or photochemical methods. Advances such as intramolecular C–N bond formations (e.g., copper-catalyzed cyclizations) and ring-contraction strategies have enabled efficient access to diverse 3-substituted derivatives. Notably, the synthesis of azetidin-3-ylacetic acid was streamlined from seven steps to five, facilitating pharmacological exploration of this scaffold [7].
Table 1: Pharmacologically Active Azetidine Derivatives and Their Applications
Compound | Biological Activity | Key Structural Feature | Reference |
---|---|---|---|
SK&F-89976-A | GABA reuptake inhibitor (GAT-1 selective) | N-(4,4-Diphenylbut-3-en-1-yl)nipecotic acid analog | [7] |
(S)-SNAP-5114 | GABA transporter inhibitor (GAT-3 selective) | Azetidine-3-carboxylic acid derivative | [7] |
Compound 15c | GAT-1 inhibitor (IC₅₀ = 0.245 μM) | Azetidin-2-ylacetic acid with lipophilic side chain | [7] |
S1PR2 Ligands (e.g., 28e) | Sphingosine-1-phosphate receptor antagonists | Azetidin-3-ol core with aryloxybenzene | [2] |
The structural diversification of azetidines has yielded subtype-selective agents, exemplified by GAT-3 selective inhibitor 11 (IC₅₀ = 3.1 μM), which emerged from optimizing the azetidine-3-carboxylic acid scaffold to enhance potency and selectivity over GAT-1. Similarly, S1PR2 antagonists incorporating the azetidin-3-ol moiety demonstrate nanomolar affinity (e.g., compound 28e, IC₅₀ = 14.6 ± 1.5 nM), attributed to optimal hydrogen bonding and hydrophobic interactions mediated by the hydroxyazetidine ring [2] [7].
Tetrahydrofuran (THF), a saturated five-membered oxygen heterocycle, contributes critically to drug-like properties through stereoelectronic effects and improved pharmacokinetic profiles:
Stereochemical Influence: The chiral centers in THF derivatives enforce specific three-dimensional orientations, enhancing target complementarity. For instance, (S)-tetrahydrofuran-3-ol derivatives exhibit distinct biological activities compared to their (R)-enantiomers in protease inhibitors, highlighting the role of absolute configuration in target recognition [5] [10].
Solubility and Permeability: The THF oxygen atom provides a hydrogen bond acceptor site that improves aqueous solubility without excessive hydrophilicity. Tetrahydrofuran-3-ol displays high solubility in polar solvents (water, ethanol, methanol) due to hydrogen bonding capacity, while its lipophilic framework maintains membrane permeability. This balanced solubility profile is crucial for oral bioavailability [5] [8].
Metabolic Resistance: Unlike furan rings, which are metabolic liabilities due to oxidative cleavage, THF demonstrates resilience against enzymatic degradation. The saturated ring reserves oxidation, contributing to longer half-lives in vivo. This property is leveraged in β-lactam antibiotics like faropenem, where the THF-derived side chain enhances stability against β-lactamases [8].
Table 2: Therapeutic Agents Incorporating Tetrahydrofuran Moieties
Compound | Therapeutic Class | Role of THF Moiety | Reference |
---|---|---|---|
Faropenem | Penem antibiotic | Enhances β-lactamase stability and oral bioavailability | [8] |
Sulopenem | FDA-approved penem antibiotic | Improves pharmacokinetics in urinary tract infections | [8] |
Tetrahydrofuran-3-ol | Solubilizing building block | Provides hydrogen bonding capacity and lipophilicity | [5] |
PROTAC Degraders | Bifunctional degraders (e.g., BRM targeting) | Spacer unit for E3 ligase recruitment | [4] |
In PROTAC (Proteolysis Targeting Chimera) design, THF-containing linkers bridge target-binding and E3-ligase-recruiting moieties, optimizing ternary complex formation. The rigidity and appropriate length of THF spacers facilitate productive ubiquitination, as demonstrated in SMARCA2 (BRM) degraders. Similarly, THF rings serve as bioisosteres for metabolically labile groups, preserving activity while improving metabolic stability—a strategy employed in glycosidase inhibitors targeting β-N-acetylhexosaminidases [4] [10].
The fusion of azetidine and tetrahydrofuran motifs into singular architectures like 1-((tetrahydrofuran-2-yl)methyl)azetidin-3-ol represents a sophisticated approach to overcoming limitations of monocyclic systems:
Synergistic Pharmacophore Integration: The hydroxyazetidine group provides a hydrogen bond donor/acceptor pair critical for target engagement (e.g., receptor hydrogen bonding or metal coordination), while the THF unit modulates lipophilicity and stereochemistry. This combination is exemplified in S1PR2 ligands where azetidin-3-ol derivatives achieved >1000-fold selectivity over related receptor subtypes through optimal positioning of the hydroxy group relative to the lipophilic THF-containing tail [2].
Synthetic Versatility: The secondary alcohol in 3-hydroxyazetidine enables diverse functionalization (e.g., etherification, esterification, carbamate formation), facilitating prodrug strategies or targeted delivery. This adaptability is demonstrated in EGFR-targeted cytotoxic conjugates, where acrylate esters linked to azetidinols release 5-fluorouracil upon covalent binding to cysteine residues [3] [10].
Three-Dimensional Diversity: Hybrid scaffolds explore underutilized chemical space, as evidenced by the patent literature. For example, bifunctional degraders incorporating 3-hydroxyazetidine show enhanced cellular permeability and protein degradation efficiency compared to linear analogs. The sp³-carbon-rich nature of these hybrids improves solubility and reduces plasma protein binding, addressing common challenges in lead optimization [4] [10].
Table 3: Hybrid Heterocyclic Compounds in Targeted Therapeutics
Compound Class | Biological Target | Structural Features | Reference |
---|---|---|---|
Aryloxybenzene-Azetidinols | S1PR2 (IC₅₀ = 14.6–38.5 nM) | Azetidin-3-ol with fluorinated aryl fragments | [2] |
EGFR-Azetidinyl Conjugates | Epidermal Growth Factor Receptor | 3-Hydroxyazetidine linked to acrylate warheads | [3] |
BRM-Targeting PROTACs | SMARCA2/BRM degradation | Azetidine linkers for E3 ligase recruitment | [4] |
Glycosidase Inhibitors | β-N-Acetylhexosaminidases | 3-Hydroxyazetidine-tetrahydrofuran hybrids | [10] |
The strategic value of such hybrids is underscored by their progression into clinical development. S1PR2 antagonists featuring azetidin-3-ol cores and fluorine atoms for PET tracer development enable non-invasive imaging of receptor distribution in diseases like multiple sclerosis and diabetic nephropathy. Similarly, the covalent inhibitor conjugate 35 (methoxyacrylate derivative) demonstrated targeted 5-FU release upon EGFR binding, validating the hybrid approach for tumor-selective cytotoxicity [2] [3].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1